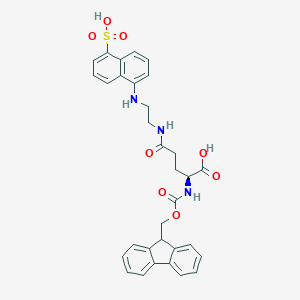

Fmoc-Glu(Edans)-OH

Vue d'ensemble

Description

N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N2-(2-((5-sulfonaphtalène-1-yl)amino)éthyl)-L-glutamine: est un dérivé de la glutamine, un acide aminé qui joue un rôle crucial dans divers processus biologiques. Ce composé est principalement utilisé dans les milieux de recherche et est reconnu pour ses propriétés structurales uniques, ce qui en fait un outil précieux dans les études biochimiques et pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N2-(2-((5-sulfonaphtalène-1-yl)amino)éthyl)-L-glutamine implique plusieurs étapes. Le processus commence généralement par la protection du groupe amino de la L-glutamine à l'aide du groupe 9H-fluorène-9-ylméthoxycarbonyl (Fmoc)Les conditions de réaction exigent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions de couplage .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions: N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N2-(2-((5-sulfonaphtalène-1-yl)amino)éthyl)-L-glutamine peut subir diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution: Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes:

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait conduire à la formation d'amines ou d'alcools .

Applications de la Recherche Scientifique

N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N2-(2-((5-sulfonaphtalène-1-yl)amino)éthyl)-L-glutamine a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie: Le composé est étudié pour son rôle dans les processus cellulaires et ses effets potentiels sur le métabolisme cellulaire.

Médecine: Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur de médicaments ou dans les systèmes d'administration de médicaments.

Mécanisme d'Action

Le mécanisme d'action de N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N2-(2-((5-sulfonaphtalène-1-yl)amino)éthyl)-L-glutamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut moduler l'activité des enzymes et des récepteurs, influençant ainsi diverses voies biochimiques. Par exemple, il peut inhiber ou activer certaines enzymes impliquées dans le métabolisme des acides aminés, affectant ainsi les fonctions cellulaires .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Glu(Edans)-OH is primarily employed in solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptide sequences allows researchers to create fluorescently labeled peptides, which are essential for monitoring biological processes. The ability to introduce a fluorescent tag at specific positions within peptides enhances the study of molecular interactions and dynamics.

Advantages of Using this compound in Peptide Synthesis:

- Fluorescence Monitoring: The EDANS tag enables real-time tracking of peptides in various experimental setups.

- Versatility: It can be used to label glutamic acid residues in peptides, providing insights into the role of this amino acid in biological systems.

- Compatibility with FRET: When paired with acceptor dyes, this compound facilitates the investigation of interactions such as enzyme activity and receptor-ligand binding.

Enzyme Activity Studies

In enzyme assays, this compound serves as a fluorogenic substrate. Researchers incorporate this compound into peptide substrates to monitor enzyme activity continuously. This application is particularly useful for studying proteases and other enzymes that cleave peptide bonds.

Case Study:

A study demonstrated the use of fluorogenic substrates containing this compound for continuous monitoring of enzyme kinetics. The fluorescence emitted upon cleavage allowed for precise measurements of enzyme activity over time, providing valuable data on reaction rates and substrate specificity .

Cellular Imaging and Tracking

The fluorescent properties of EDANS make this compound suitable for cellular imaging applications. By incorporating this compound into peptides or proteins, researchers can visualize cellular processes and track molecular interactions in real-time.

Applications in Cellular Imaging:

- Live Cell Imaging: Fluorescently labeled peptides can be used to study cellular uptake and localization.

- Protein Interaction Studies: this compound can help elucidate protein-protein interactions within living cells through fluorescence microscopy techniques.

Fluorescence Resonance Energy Transfer (FRET)

This compound is a common donor dye used in FRET experiments. In these studies, it can be paired with acceptor dyes to investigate various biological processes, such as conformational changes in proteins or the dynamics of molecular interactions.

FRET Applications:

- Monitoring Protein Conformational Changes: By using FRET with this compound, researchers can observe how proteins change shape or interact with other molecules.

- Investigating Enzyme Mechanisms: FRET-based assays using this compound can reveal details about enzyme mechanisms by tracking changes in fluorescence due to substrate binding or product release.

Mécanisme D'action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-(2-((5-sulfonaphthalen-1-yl)amino)ethyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in amino acid metabolism, thereby affecting cellular functions .

Comparaison Avec Des Composés Similaires

Composés Similaires:

- N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N5,N5-diméthyl-L-glutamine

- N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N6-((4-méthoxyphényl)(diphényl)méthyl)-L-lysine

- N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-2-méthoxy-L-phénylalanine

Unicité: N2-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-N2-(2-((5-sulfonaphtalène-1-yl)amino)éthyl)-L-glutamine se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. Cela la rend particulièrement utile dans les milieux de recherche où une modulation précise des voies biochimiques est requise .

Activité Biologique

Fmoc-Glu(Edans)-OH, known chemically as Fmoc-Glutamic acid(5-(aminosulfonyl)naphthyl-1-methylamine)-OH, is a fluorescently labeled amino acid extensively utilized in peptide synthesis and biological research. Its unique structure, featuring the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the fluorescent dye EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid), allows for the incorporation of a fluorescent tag into peptides, facilitating various fluorescence-based assays.

Structural Characteristics

- Molecular Formula : C₃₂H₃₁N₃O₈S

- Molecular Weight : Approximately 617.7 g/mol

- Key Components :

- Fmoc Group: Provides protection during peptide synthesis.

- EDANS: Acts as a fluorescent label.

Applications in Biological Research

This compound is primarily employed in the synthesis of fluorescently labeled peptides , which are crucial for studying molecular interactions and dynamics in biological systems. The compound's biological activity is predominantly linked to its use in fluorescence resonance energy transfer (FRET) applications, where it serves as a donor dye.

Key Applications:

- Fluorescence-Based Assays : By incorporating this compound into peptide sequences, researchers can monitor interactions and dynamics of biological molecules through fluorescence techniques.

- Cellular Imaging : The fluorescent properties of EDANS enable real-time tracking of molecular interactions within cells.

- Enzyme Activity Studies : The compound is utilized to study protease activity by monitoring the fluorescence changes upon substrate cleavage.

While this compound does not have a direct biological mechanism of action, its incorporation into peptides allows for detailed observation of biochemical processes. The fluorescence emitted by EDANS can be quenched by acceptor dyes (e.g., Dabcyl), enabling researchers to study various biological phenomena, such as enzyme kinetics and receptor-ligand interactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with other similar fluorescently labeled amino acids:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(EDANS)-OH | Lysine derivative with EDANS | Different amino acid properties affecting binding |

| Fmoc-Tyr(EDANS)-OH | Tyrosine derivative with EDANS | Useful for studying aromatic interactions |

| Fmoc-Asp(EDANS)-OH | Aspartic acid derivative with EDANS | Provides insights into acidic residue behavior |

Case Studies and Research Findings

- Fluorescence Quenching Studies :

- Peptide Design :

- Real-Time Monitoring :

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLYODKLGEPPX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373217 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193475-66-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.